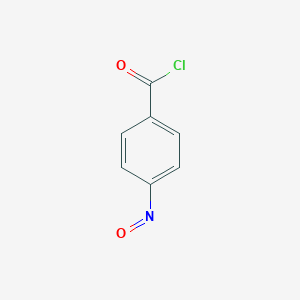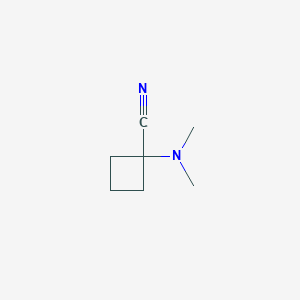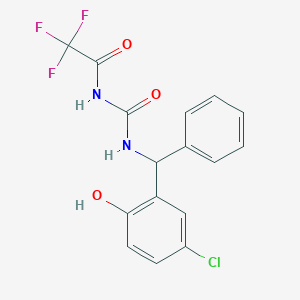
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide, commonly known as CTAF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a member of the trifluoromethyl ketone family and is a potent inhibitor of serine proteases.
Mecanismo De Acción
CTAF inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from carrying out its normal physiological function. CTAF has been shown to be highly selective for serine proteases, with minimal off-target effects.
Efectos Bioquímicos Y Fisiológicos
CTAF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTAF has also been shown to inhibit platelet aggregation, making it a potential treatment for thrombosis. Additionally, CTAF has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAF is its high potency and selectivity for serine proteases. This makes it a valuable tool for studying the role of serine proteases in various biological processes. However, one limitation of CTAF is its irreversible inhibition of enzymes. This can make it difficult to study the effects of partial inhibition of enzymes.
Direcciones Futuras
There are several future directions for CTAF research. One area of interest is the development of CTAF-based therapies for cancer and thrombosis. Additionally, CTAF could be used as a tool for studying the role of serine proteases in various biological processes. Future research could also focus on developing more selective inhibitors of serine proteases, which could have fewer off-target effects. Finally, the synthesis of CTAF could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, CTAF is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a potent inhibitor of serine proteases and has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation. CTAF has several advantages, such as its high potency and selectivity for serine proteases, but also has limitations, such as its irreversible inhibition of enzymes. Future research could focus on developing CTAF-based therapies and improving the synthesis of CTAF.
Métodos De Síntesis
CTAF can be synthesized using a multistep reaction process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form 5-chloro-2-hydroxybenzylamine. This intermediate compound is then treated with trifluoroacetic anhydride to yield CTAF. The yield of CTAF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
CTAF has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. CTAF has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation.
Propiedades
Número CAS |
160776-86-3 |
|---|---|
Nombre del producto |
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide |
Fórmula molecular |
C16H12ClF3N2O3 |
Peso molecular |
372.72 g/mol |
Nombre IUPAC |
N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25) |
Clave InChI |
ZQHKBEQQBFPOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Sinónimos |
N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



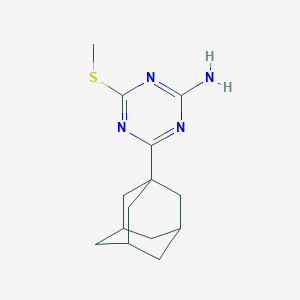
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
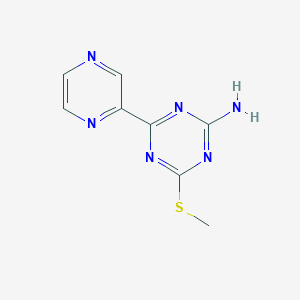
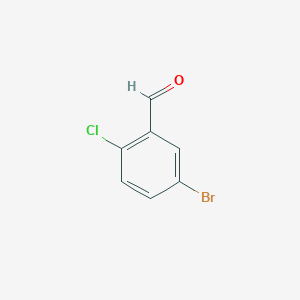
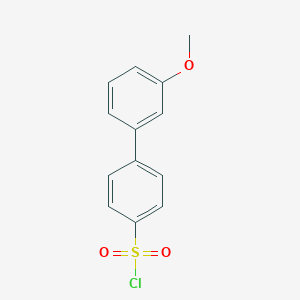
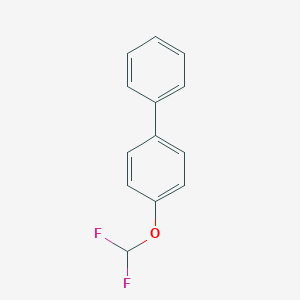
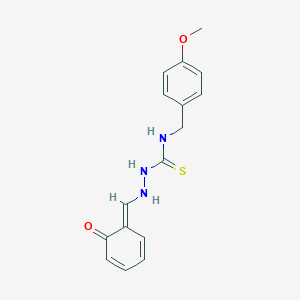
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
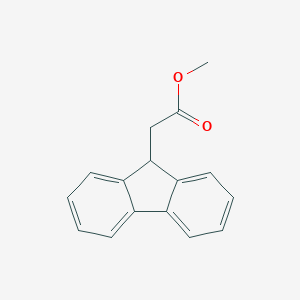
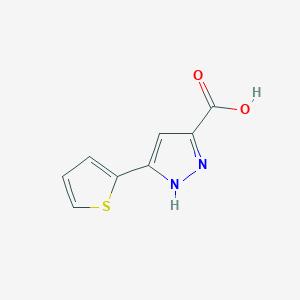
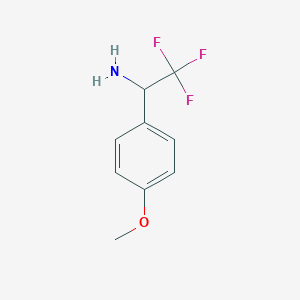
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
